1-Bromo-3,3,3-trifluoroprop-1-ene

Computational Chemistry Thermal Stability Reaction Kinetics

1-Bromo-3,3,3-trifluoroprop-1-ene (BTP; CAS 149597-47-7), predominantly the (E)-isomer, is a halogenated organofluorine building block with the molecular formula C3H2BrF3 and a molecular weight of 174.95 g/mol. The compound is a clear, colorless liquid typically supplied at 95% purity or higher.

Molecular Formula C3H2BrF3
Molecular Weight 174.95 g/mol
CAS No. 149597-47-7
Cat. No. B115449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,3,3-trifluoroprop-1-ene
CAS149597-47-7
Molecular FormulaC3H2BrF3
Molecular Weight174.95 g/mol
Structural Identifiers
SMILESC(=CBr)C(F)(F)F
InChIInChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+
InChIKeyXRZHWZVROHBBAM-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-47-7) Procurement Guide | Organofluorine Building Block Properties and Specifications


1-Bromo-3,3,3-trifluoroprop-1-ene (BTP; CAS 149597-47-7), predominantly the (E)-isomer, is a halogenated organofluorine building block with the molecular formula C3H2BrF3 and a molecular weight of 174.95 g/mol [1]. The compound is a clear, colorless liquid typically supplied at 95% purity or higher [1]. Its structure features a vinyl bromide moiety conjugated to a trifluoromethyl group, imparting unique electronic properties that make it valuable in cross-coupling reactions and as an intermediate for pharmaceuticals, agrochemicals, and specialty materials .

Why 1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-47-7) Cannot Be Replaced by General Analogs


1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) occupies a distinct chemical space that generic analogs cannot replicate due to three critical factors: (1) the presence of a reactive vinyl bromide handle enabling cross-coupling chemistry absent in saturated analogs like 3-bromo-1,1,1-trifluoropropane [1]; (2) the powerful electron-withdrawing trifluoromethyl group that modulates reactivity and imparts metabolic stability in derived bioactive molecules ; and (3) the geometric configuration (E vs Z) which affects downstream stereochemical outcomes and physical properties [2]. Substitution with non-fluorinated or chloro-analogs fundamentally alters electronic character, while substitution with the 2-bromo regioisomer changes the site of bond formation in coupling reactions, leading to different products or failed syntheses. Procurement decisions must therefore be guided by the specific structural and stereoelectronic requirements of the intended application.

Quantitative Differentiation Evidence for 1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-47-7)


Thermal Decomposition Pathway Differentiation: E-BTP vs. Z-BTP Isomer Comparison

Ab initio quantum chemical calculations reveal that trans-(E)-1-bromo-3,3,3-trifluoroprop-1-ene (the CAS 149597-47-7 isomer) undergoes thermal decomposition via a specific reaction channel yielding CF3Br and CH2=C as products [1]. The reaction potential energy surface was fully characterized, and this decomposition pathway is distinct from that of the cis-(Z)-isomer, whose alternative geometry alters the activation energetics. No rate constant values were calculated, but the identification of this product channel provides a theoretical basis for isomer-specific thermal behavior that may influence storage stability and reaction design [1].

Computational Chemistry Thermal Stability Reaction Kinetics Isomer Comparison

Atmospheric Reactivity Comparison: BTP vs. Halon 1301 (CF3Br) Environmental Fate Differentiation

Theoretical investigation of 1-bromo-3,3,3-trifluoroprop-1-ene (BTP) reaction with hydroxyl (OH) radicals—the primary atmospheric sink for organic compounds—reveals that OH addition to the carbon-carbon double bond and H-atom abstraction from the double-bond carbons are the dominant reaction channels, while product channels leading to CF3CHCH + BrOH and COHF2CHCBrH + F play negligible roles [1]. Rate constants were computed for the temperature range 290–3,000 K using canonical transition-state theory with Wigner tunneling correction, and fitted to three-parameter Arrhenius expressions [1]. In contrast, Halon 1301 (CF3Br), the legacy bromofluorocarbon fire suppressant, is photolytically stable in the troposphere and migrates to the stratosphere where it releases bromine atoms that catalytically destroy ozone. Researchers have indicated that the ozone depletion potency and global warming potency of BTP is zero [1].

Atmospheric Chemistry Environmental Fate Fire Suppressant OH Radical Kinetics

Physical Property Comparison: Boiling Point and Density of E-BTP vs. Z-BTP vs. 2-Bromo Isomer

The (E)-1-bromo-3,3,3-trifluoroprop-1-ene isomer (CAS 149597-47-7) exhibits distinct physical properties from its geometric and regioisomeric counterparts. The (E)-isomer has a reported boiling point of 39-40 °C and a density of approximately 1.728 g/cm³ . The (Z)-isomer (CAS 149597-48-8), while having the same molecular weight (174.95 g/mol), may exhibit different boiling points and densities due to differences in dipole moment and intermolecular packing; however, vendor-published experimental values for the pure (Z)-isomer remain limited . The regioisomer 2-bromo-3,3,3-trifluoroprop-1-ene (CAS 1514-82-5) has a reported refractive index of n20/D 1.3550 and is described as extremely flammable [1].

Physical Chemistry Purification Formulation Isomer Differentiation

Synthetic Utility: 1-BTP vs. 2-Bromo-BTP as a Building Block for α-(Trifluoromethyl)styrenes

A 2018 study demonstrated that (3,3,3-trifluoroprop-1-en-2-yl)lithium, generated from 2-bromo-3,3,3-trifluoroprop-1-ene (CAS 1514-82-5) via lithiation in a flow microreactor system, can undergo borylation to yield 1-(trifluoromethyl)vinylborate, which subsequently participates in Suzuki-Miyaura coupling to afford α-(trifluoromethyl)styrenes in high yields [1]. This pathway leverages the 2-bromo isomer's unique regiochemistry. In contrast, 1-bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-47-7), with the bromine at the 1-position conjugated to the double bond, presents a distinct vinyl bromide electrophilic site suitable for alternative cross-coupling manifolds (e.g., Heck, Sonogashira) without requiring prior borylation .

Synthetic Methodology Flow Chemistry Suzuki-Miyaura Coupling Fluorinated Building Blocks

Industrial-Scale Synthetic Route Differentiation: HBr Addition to Trifluoropropyne

US Patent 8,877,988 (assigned to Honeywell International Inc.) discloses a process for producing 1-bromo-3,3,3-trifluoroprop-1-ene in commercial quantities by reacting 3,3,3-trifluoropropyne with hydrogen bromide at elevated temperatures [1]. This gas-phase addition route provides high selectivity for the (E)-isomer and is scalable, underpinning reliable commercial supply chains for the CAS 149597-47-7 isomer. Alternative synthetic routes, such as bromine addition to 3,3,3-trifluoropropene, may yield mixtures of regioisomers including 1,2-dibromo adducts and the 2-bromo isomer, requiring additional separation steps [2]. The HBr-propyne route therefore offers manufacturing efficiency that translates to consistent product availability and competitive pricing.

Process Chemistry Manufacturing Patents Commercial Availability

High-Value Application Scenarios for 1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 149597-47-7)


Pharmaceutical Intermediate: Cross-Coupling for Fluorinated Drug Candidates

The vinyl bromide moiety of 1-bromo-3,3,3-trifluoroprop-1-ene enables participation in palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura) to install the trifluoromethylpropenyl unit onto aromatic or heteroaromatic scaffolds . The trifluoromethyl group enhances metabolic stability and modulates lipophilicity (XLogP3 = 2.3) [1], making this compound valuable for medicinal chemistry programs seeking to optimize pharmacokinetic properties of lead candidates. Procurement of the pure (E)-isomer (CAS 149597-47-7) ensures predictable stereochemical outcomes in coupling reactions.

Next-Generation Fire Suppressant: Halon Replacement with Zero Ozone Depletion Potential

1-Bromo-3,3,3-trifluoroprop-1-ene has been identified as a clean fire extinguishing agent with desirable ozone depletion potential (ODP) and global warming potential (GWP) profiles [1]. Unlike Halon 1301 (CF3Br), which migrates to the stratosphere and causes ozone depletion, BTP reacts with tropospheric OH radicals, leading to rapid atmospheric degradation and negligible environmental persistence [2]. Formulations containing 50-52 wt% bromotrifluoropropene have been patented for fire suppression applications [3].

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides and Herbicides

The trifluoromethyl group is a privileged motif in modern agrochemicals due to its ability to enhance bioavailability and metabolic stability. 1-Bromo-3,3,3-trifluoroprop-1-ene serves as a versatile building block for constructing trifluoromethyl-containing heterocycles and alkenyl derivatives used in fungicide, herbicide, and insecticide development . The compound's relatively low boiling point (39-40 °C) facilitates purification and handling in multi-step synthetic sequences [1].

Specialty Materials: Fluorinated Polymer Precursors and Electronic Materials

The conjugated vinyl bromide system of 1-bromo-3,3,3-trifluoroprop-1-ene makes it a candidate precursor for fluorinated polymers and advanced electronic materials requiring specific dielectric or surface properties . The trifluoromethyl group imparts low surface energy and chemical resistance to derived polymers, while the reactive bromide enables incorporation into diverse macromolecular architectures. Industrial-scale availability via patented HBr-propyne processes supports material science research requiring reproducible, cost-effective sourcing [1].

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